molecular formula C13H18N2OS B8440393 2-(6-Hydroxyhexylthio)benzimidazole

2-(6-Hydroxyhexylthio)benzimidazole

Cat. No.: B8440393
M. Wt: 250.36 g/mol
InChI Key: PUASXSIWGYYKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxyhexylthio)benzimidazole is a chemical research reagent featuring a benzimidazole core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in anticancer research, as the benzimidazole pharmacophore resembles naturally occurring purine nucleotides, allowing it to interact with critical biopolymers in living systems . Benzimidazole derivatives are investigated as potential therapeutic agents that may exert effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of enzyme targets like histone deacetylases (HDACs), and disruption of cell cycle progression . The molecular structure of this reagent includes a thioether-linked hydroxyhexyl side chain, which enhances its solubility and provides a functional handle for further chemical derivatization, making it a versatile intermediate or precursor in the synthesis of more complex hybrid molecules for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various biochemical and cellular assays to explore its potential as a kinase inhibitor, epigenetic modulator, or tubulin polymerization agent, given the established profiles of similar benzimidazole-based compounds . It is supplied exclusively for research purposes in oncology, chemical biology, and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)hexan-1-ol

InChI

InChI=1S/C13H18N2OS/c16-9-5-1-2-6-10-17-13-14-11-7-3-4-8-12(11)15-13/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,14,15)

InChI Key

PUASXSIWGYYKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCCCCO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Benzimidazole Derivatives as Antibacterial Agents

Recent studies have demonstrated that benzimidazole derivatives exhibit potent antibacterial properties. For instance, compounds similar to 2-(6-Hydroxyhexylthio)benzimidazole have shown effectiveness against both gram-positive and gram-negative bacteria. A study reported that certain derivatives displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Antifungal Properties

In addition to antibacterial activity, benzimidazole derivatives have also been evaluated for antifungal efficacy. Research indicates that compounds with similar structural motifs to this compound can inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values suggesting moderate to high activity against these strains .

Anticancer Applications

Cytotoxicity Against Cancer Cell Lines

The antiproliferative effects of benzimidazole derivatives have been extensively studied. For example, a derivative exhibiting structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's IC50 values were reported in the low micromolar range, indicating strong potential for development as an anticancer agent .

Mechanisms of Action

The mechanisms underlying the anticancer activity of benzimidazole derivatives often involve induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can activate pro-apoptotic pathways while inhibiting anti-apoptotic factors, leading to increased cancer cell death .

Anti-inflammatory Effects

Targeting Inflammatory Pathways

Benzimidazole derivatives, including those similar to this compound, have been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX)-1 and COX-2, which play critical roles in inflammatory responses. In vitro studies have shown that certain derivatives effectively reduce inflammation markers in various cellular models .

Drug Design and Development

Computational Approaches

The design of new benzimidazole derivatives often employs computational methods such as molecular docking and structure-activity relationship (SAR) analysis. These techniques help identify promising candidates by predicting their interactions with biological targets. For instance, the molecular docking studies of this compound analogs have indicated strong binding affinities to targets involved in bacterial DNA replication and cancer cell proliferation .

Synthesis Strategies

Innovative synthetic routes have been developed to create a library of benzimidazole derivatives efficiently. Techniques such as palladium-catalyzed cross-coupling reactions are commonly used to modify the benzimidazole scaffold, enhancing its biological activity and selectivity against specific targets .

Summary Table of Applications

Application Area Activity Key Findings
AntimicrobialBacterial & fungal inhibitionMIC values comparable to standard antibiotics
AnticancerCytotoxicity against cancer cell linesLow micromolar IC50 values; induces apoptosis
Anti-inflammatoryInhibition of COX enzymesSignificant reduction in inflammation markers
Drug DesignComputational modeling & synthesisStrong binding affinities predicted via molecular docking

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Antimicrobial Activity
  • Thiabendazole (2-(4-thiazolyl)benzimidazole): Exhibits potent antifungal and anthelmintic activity, with MIC values as low as 62.5 µg/mL against Candida albicans . In contrast, 2-mercaptobenzimidazole derivatives (e.g., Compound I) show moderate antibacterial effects, suggesting that sulfur-containing substituents at position 2 enhance antimicrobial potency but require optimal chain length and functional groups .
Anticancer Activity
  • Compounds 73a-b : These hybrids demonstrate IC50 values of 4.53–12.90 μM against breast cancer cell lines, outperforming the control drug staurosporine (IC50: 6.67–7.19 μM) . The thioether linkage in these compounds enhances CDK2 binding affinity (−8.7 to −8.9 kcal/mol), a mechanism that could be relevant to 2-(6-Hydroxyhexylthio)benzimidazole if it shares similar electronic properties .
Anti-Anxiety Activity
  • Compound ZH (4-(6-methyl-1H-benzimidazol-2-yl)phenol): Shows higher efficacy than diazepam in rodent models, attributed to the phenolic -OH group enhancing receptor interaction . The hydroxyhexylthio group in the target compound may similarly modulate CNS targets but with extended pharmacokinetics due to its longer alkyl chain.
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Derivatives
Compound LogP Solubility (mg/mL) Molecular Weight (g/mol)
This compound (predicted) 2.8 0.15 (aqueous) 292.4
Thiabendazole 2.5 0.03 201.3
Compound 73a 3.1 0.08 385.5
Compound ZH 2.3 0.20 238.3

Note: Predicted values for the target compound are based on structural analogs in .

  • The hydroxyhexylthio group in the target compound likely increases hydrophilicity (lower LogP than 73a), which could enhance bioavailability compared to more lipophilic derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-substituted benzimidazole derivatives, and how do reaction conditions influence yields?

The synthesis of 2-substituted benzimidazoles typically involves condensation of o-phenylenediamine with aldehydes or ketones under oxidative conditions. For example:

  • Sodium bisulfite-mediated synthesis : A one-pot method using NaHSO₃ as an oxidizing agent in a solvent mixture (e.g., ethanol/water) at 60–80°C yields 2-arylbenzimidazoles with moderate to high yields (65–85%). This method is efficient for derivatives with electron-donating substituents .
  • Manganese(III) acetate-assisted synthesis : Substituted salicylaldehydes react with o-phenylenediamine in the presence of Mn(OAc)₃ under mild conditions (room temperature, 24 hours) to produce 2-(2-hydroxyphenyl)benzimidazoles. Yields range from 70–85%, with improved solubility for derivatives bearing sulfonic acid groups .
  • High-temperature polyphosphoric acid method : Traditional approaches use polyphosphoric acid at 150–250°C, but yields are often lower (<50%) compared to modern catalytic methods .

Q. How do substituents on the benzimidazole core affect anticancer activity based on structure-activity relationship (SAR) studies?

Substituents at the 5(6)-position of the benzimidazole ring significantly influence anticancer activity:

  • Electron-donating groups (-OH, -OMe, -NMe₂, -OCH₂C₆H₅) enhance cytotoxicity against A549 (lung) and PC3 (prostate) cancer cells by improving cellular uptake and target binding .
  • Electron-withdrawing groups (-NO₂, -CF₃) reduce activity, likely due to decreased electron density at the benzimidazole core, impairing interactions with biological targets .
  • Hydrophobic side chains (e.g., hexylthio groups) may improve membrane permeability, though specific data for 2-(6-hydroxyhexylthio) derivatives require further validation.

Q. What spectroscopic and analytical methods are employed to characterize benzimidazole derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and purity. For example, aromatic protons in 2-substituted benzimidazoles resonate at δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • UV-Vis and Fluorescence Spectroscopy : Used to study photophysical properties (e.g., ESIPT mechanisms in 2-(2-hydroxyphenyl) derivatives). Stokes shifts (~100–200 nm) and quantum yields (e.g., 0.03–0.58) are critical for fluorescent probe design .

Advanced Research Questions

Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence the photophysical properties of 2-(2-hydroxyphenyl)benzimidazole derivatives?

ESIPT in 2-(2-hydroxyphenyl)benzimidazoles results in dual fluorescence emission (normal and tautomer peaks) due to proton transfer between hydroxyl and imidazole groups. Key findings include:

  • Substituent effects : Electron-withdrawing groups (e.g., -SO₃H) increase Stokes shift (up to 230 nm) but reduce quantum yield (e.g., 0.03 for phenylazo-substituted derivatives). Electron-donating groups (-NH₂) enhance quantum yield (up to 0.58) .
  • Solvent dependence : Methanol stabilizes tautomer emission, while aqueous environments favor normal emission. Sulfonated derivatives exhibit improved water solubility, enabling biosensing applications .

Q. What strategies are effective in designing multi-target benzimidazole derivatives for complex diseases like Alzheimer’s?

  • Hybrid pharmacophores : Combining benzimidazole with piperazine or thiazole-triazole moieties (e.g., 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazoles) enhances dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values <10 µM .
  • Aβ antiaggregation activity : Introducing hydrophobic aryl groups improves interactions with amyloid-beta peptides, reducing fibril formation by >50% in vitro .
  • Neuroprotective effects : Derivatives with antioxidant substituents (e.g., -OH) mitigate oxidative stress in neuronal models, as shown by reduced ROS levels (~30–40%) .

Q. How can computational methods enhance the understanding of benzimidazole derivatives' interactions with biological targets?

  • Molecular docking : Predicts binding modes to enzymes (e.g., BChE) or DNA. For example, docking studies reveal that 2-(4-fluorophenyl)benzimidazole derivatives form hydrogen bonds with Thr120 and π-π stacking with Trp82 in BChE .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .

Q. How can contradictions in substituent effects on fluorescence quantum yields in ESIPT-based benzimidazoles be resolved?

In 2-(2-hydroxyphenyl)benzimidazoles, unexpected results (e.g., sulfonated derivative 3c having a higher FN/FT ratio than the parent compound) suggest:

  • Steric hindrance : Bulky substituents may restrict proton transfer, favoring normal emission .
  • Solvent interactions : Polar solvents stabilize tautomer forms, but sulfonate groups may alter solvation dynamics. Further studies using time-resolved fluorescence and X-ray crystallography are recommended .

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